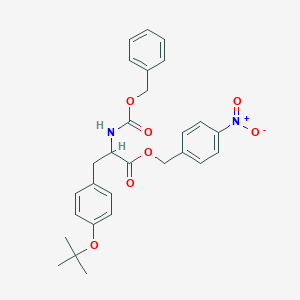
Z-O-tert-butyl-L-tyrosine 4-nitrobenzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-O-tert-butyl-L-tyrosine 4-nitrobenzyl ester is a synthetic compound used primarily in biochemical and proteomics research. It is a derivative of L-tyrosine, an amino acid, and is characterized by the presence of a tert-butyl group and a 4-nitrobenzyl ester group. The molecular formula of this compound is C30H32N2O7, and it has a molecular weight of 532.57.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-O-tert-butyl-L-tyrosine 4-nitrobenzyl ester typically involves the protection of the amino and hydroxyl groups of L-tyrosine. The tert-butyl group is introduced to protect the hydroxyl group, while the 4-nitrobenzyl ester is used to protect the carboxyl group. The synthesis can be carried out under mild conditions using standard peptide coupling reagents and protecting group strategies.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 99%.
化学反応の分析
Types of Reactions
Z-O-tert-butyl-L-tyrosine 4-nitrobenzyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The tert-butyl group can be removed to expose the hydroxyl group for further functionalization.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).
Reduction: Hydrolysis can be achieved using acidic or basic conditions.
Substitution: Removal of the tert-butyl group can be carried out using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of the corresponding amino derivative.
Reduction: Formation of the carboxylic acid.
Substitution: Formation of L-tyrosine derivatives with exposed hydroxyl groups.
科学的研究の応用
Z-O-tert-butyl-L-tyrosine 4-nitrobenzyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Proteomics Research: Employed in the study of protein structure and function.
Drug Development: Investigated for its potential use in the development of therapeutic agents.
Biochemical Studies: Utilized in the study of enzyme-substrate interactions and metabolic pathways.
作用機序
The mechanism of action of Z-O-tert-butyl-L-tyrosine 4-nitrobenzyl ester involves its role as a protected amino acid derivative. The protecting groups (tert-butyl and 4-nitrobenzyl ester) prevent unwanted side reactions during peptide synthesis. Upon removal of these protecting groups, the compound can participate in peptide bond formation, contributing to the synthesis of complex peptides and proteins.
類似化合物との比較
Similar Compounds
N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester: Similar in structure but with a methyl ester group instead of a 4-nitrobenzyl ester group.
L-Tyrosine tert-butyl ester: Lacks the 4-nitrobenzyl ester group and is used in different synthetic applications.
Uniqueness
Z-O-tert-butyl-L-tyrosine 4-nitrobenzyl ester is unique due to the presence of both tert-butyl and 4-nitrobenzyl ester protecting groups. This dual protection allows for selective deprotection and functionalization, making it a valuable tool in peptide synthesis and biochemical research.
特性
分子式 |
C28H30N2O7 |
|---|---|
分子量 |
506.5 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl 3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C28H30N2O7/c1-28(2,3)37-24-15-11-20(12-16-24)17-25(29-27(32)36-19-21-7-5-4-6-8-21)26(31)35-18-22-9-13-23(14-10-22)30(33)34/h4-16,25H,17-19H2,1-3H3,(H,29,32) |
InChIキー |
IPXKPWMYSGJBGM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



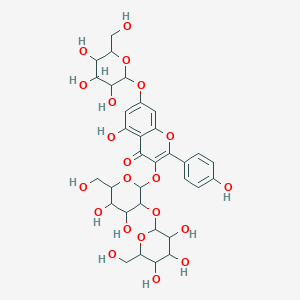

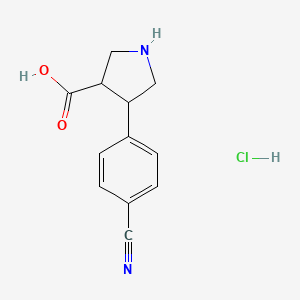
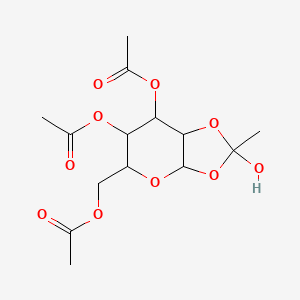
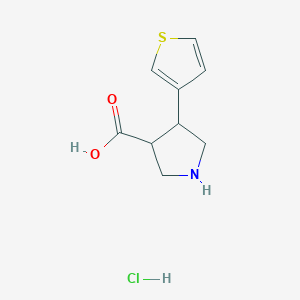


![2-[(5,6-Dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15129075.png)

![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B15129093.png)
![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B15129099.png)
![[16-Acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate](/img/structure/B15129102.png)

